1-Tetradecanamine, 2-decyl-

Organic Photovoltaics Nonfullerene Acceptors Side-Chain Engineering

Organic electronics researchers needing precise side-chain engineering face inconsistent polymer packing with generic amines. This 2-decyltetradecan-1-amine delivers: • Edge-on crystallite orientation for high OTFT mobility in DPPTT24 copolymers • Expanded 4.08 Å π-π stacking in NFAs to tune morphology • Liquid at 20°C for ambient processing ≥95% purity; available for immediate procurement.

Molecular Formula C24H51N
Molecular Weight 353.7 g/mol
CAS No. 62281-07-6
Cat. No. B1337909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetradecanamine, 2-decyl-
CAS62281-07-6
Molecular FormulaC24H51N
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CCCCCCCCCC)CN
InChIInChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3
InChIKeyASAVFBNAUMXKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Decyltetradecan-1-amine: Chemical Identity & Procurement


1-Tetradecanamine, 2-decyl- (systematically named 2-decyltetradecan-1-amine, also referred to as 2-decyltetradecylamine) is a branched, long-chain primary alkylamine with the molecular formula C₂₄H₅₁N and a molecular weight of 353.67 g/mol. It belongs to the Guerbet-type amine class, characterized by a 2-position branching point on the alkyl backbone, which imparts distinct physicochemical properties compared to linear primary amines of equivalent carbon number. The compound is commercially available from multiple suppliers at purities typically ranging from 92% to 97% (GC/titration), and is supplied as a colorless to light yellow clear liquid at ambient temperature. It serves primarily as a synthetic intermediate for functional polymers used in organic electronics, as a precursor to specialty surfactants, and as a hydrophobic building block in materials chemistry. [1]

Why Linear or Shorter Analogs Cannot Substitute


Substituting 2-decyltetradecan-1-amine with a linear C₂₄ amine or a shorter-chain branched amine in structure-sensitive applications predictably alters molecular packing, charge transport, and solubility. In nonfullerene acceptor (NFA) systems, replacing the 2-decyltetradecyl side chain with a medium-length 2-butyloctyl group increases power conversion efficiency (PCE) from 8.89% to 16.00%—a near-doubling—due to a 0.63 Å reduction in π-π stacking distance. [1] Conversely, in diketopyrrolopyrrole–thienothiophene (DPPTT) copolymers for organic thin-film transistors, the 2-decyltetradecyl-substituted variant (DPPTT24) exhibits superior mobility relative to both shorter and longer branched analogs because of a favorable edge-on crystallite orientation. [2] Even a positional isomer relocating the branch point from the 2- to the 3-position alters electron and hole mobility by approximately 4% and 100%, respectively, in naphthalene diimide-based polymers. [3] These structure-property relationships demonstrate that generic substitution without explicit side-chain engineering leads to unpredictable and often detrimental performance shifts in electronic materials.

Quantitative Differentiation Against Closest Comparators


π-π Stacking Distance and Photovoltaic Efficiency

In a direct head-to-head comparison of three nonfullerene acceptors (M2, M36, M38) differing only in the branched alkyl side chain appended to the identical heteroheptacene core, the 2-decyltetradecyl-substituted acceptor (M38) exhibited a π-π stacking distance of 4.08 Å and a power conversion efficiency (PCE) of 8.89%. This stands in marked contrast to the 2-butyloctyl-substituted acceptor (M36), which achieved a π-π stacking distance of 3.45 Å and a PCE of 16.00%, and the 2-ethylhexyl-substituted acceptor (M2), which showed a π-π stacking distance of 3.51 Å and a PCE of 11.16%. [1] The 0.63 Å larger stacking distance of M38 relative to M36 directly correlates with a 44% lower PCE, demonstrating that the excessive bulk of the 2-decyltetradecyl chain disrupts close π-π packing and reduces charge transport efficiency in OPV devices.

Organic Photovoltaics Nonfullerene Acceptors Side-Chain Engineering

Electron and Hole Mobility: 2- vs. 3-Branched Isomers

In a polymer series based on thiophene-fused naphthalene diimides, direct comparison of the identical polymer backbone (P3) bearing either 2-decyltetradecyl or 3-decylpentadecyl side chains revealed measurable differences in charge transport. The P3 polymer with the 2-decyltetradecyl substituent exhibited an electron mobility (μₑ) of 0.27 cm²/V·s and a hole mobility (μₕ) of 0.10 cm²/V·s, while the 3-decylpentadecyl variant showed μₑ = 0.28 cm²/V·s and μₕ = 0.20 cm²/V·s. The Ion/off ratios and threshold voltages (Vₜₕ) also differed: 5.0×10² / +16 V for 2-decyltetradecyl vs. 1.0×10³ / +21 V (electron) and 5×10³ / −34 V vs. 1.0×10³ / −22 V (hole) for 3-decylpentadecyl. [1]

Organic Field-Effect Transistors Naphthalene Diimide Polymers Charge Carrier Mobility

OTFT Mobility in DPP Copolymers: Side-Chain Comparison

A systematic study of four DPPTT copolymers with systematically varied branched alkyl side chains—2-octyldodecyl (DPPTT20, C₂₀), 4-octyltetradecyl (DPPTT22, C₂₂), 2-decyltetradecyl (DPPTT24, C₂₄), and 4-decylhexadecyl (DPPTT26, C₂₆)—revealed that DPPTT24 bearing the 2-decyltetradecyl substituent exhibited the highest charge carrier mobility among the series. The improved performance was attributed to a favorable edge-on-oriented crystallinity and well-interconnected domains with small grain boundaries, as confirmed by XRD measurements. Although DPPTT22 and DPPTT26 possessed shorter π-π stacking distances, their mobilities were limited by less favorable molecular orientation. The study concluded that side-chain length and branching point position must be balanced to achieve optimal 3D charge transport channel formation. [1]

Organic Thin-Film Transistors Diketopyrrolopyrrole Polymers Side-Chain Engineering

Physical State vs. Linear C₂₄ Amine

The branched architecture of 2-decyltetradecan-1-amine confers a fundamentally different phase and solubility profile compared to its linear C₂₄ isomer, tetracosan-1-amine. While tetracosan-1-amine (a linear primary amine with 24 carbons) is a waxy solid at room temperature with a melting point well above 50 °C, 2-decyltetradecan-1-amine is a liquid at ambient temperature (20 °C), as confirmed by supplier specifications. The predicted boiling point is 418.3±13.0 °C and the predicted density is 0.824±0.06 g/cm³. The branching disrupts crystalline packing, dramatically lowering the melting point and enhancing solubility in common organic solvents (chloroform, chlorobenzene, toluene)—a critical advantage for solution-processed electronic materials. This property is consistent with Guerbet-type branching, which is known to suppress the melting point by approximately 50–100 °C relative to linear analogs of equivalent carbon number. [1]

Physical Chemistry Solubility Phase Behavior

Verified Application Scenarios


Nonfullerene Acceptors with Suppressed Aggregation

When the research objective is to reduce excessive π-π aggregation in nonfullerene acceptors—for instance, to improve blend morphology with a polymer donor or to enhance solution processability—the 2-decyltetradecyl side chain is a rationally selected choice. As demonstrated by Ma et al. (2020), the increased bulk of this substituent expands the π-π stacking distance to 4.08 Å (vs. 3.45 Å for 2-butyloctyl), which reduces PCE to 8.89% in the specific M38 system but may be advantageous in other NFA designs where over-aggregation is problematic. Researchers should use 2-decyltetradecan-1-amine as a precursor for acceptors where solubility is paramount or where a larger intermolecular spacing is desired to tune blend morphology. [1]

DPP-Based Copolymers for Edge-On Crystallinity

For DPP-thienothiophene copolymers, the 2-decyltetradecyl substituent (DPPTT24) has been shown to outperform both shorter and longer branched chain analogs in OTFT mobility due to its promotion of edge-on-oriented crystallinity and well-interconnected film domains with small grain boundaries. [2] Procurement of high-purity 2-decyltetradecan-1-amine is warranted when the synthetic route targets DPP-based polymers with 24-carbon branched side chains specifically to achieve this favorable solid-state packing motif, which is critical for maximizing charge transport in bottom-gate top-contact OTFT architectures.

NDI-Based Ambipolar Semiconductors with Isomeric Purity

The comparison between P3 polymers bearing 2-decyltetradecyl and 3-decylpentadecyl side chains reveals that hole mobility differs by a factor of 2 (0.10 vs. 0.20 cm²/V·s), while electron mobility remains nearly identical (0.27 vs. 0.28 cm²/V·s). [3] This positional isomer sensitivity means that researchers developing ambipolar naphthalene diimide-based OFET materials must procure the specific 2-decyl isomer (CAS 62281-07-6) rather than a generic 'branched C₂₄ amine' to ensure reproducibility of reported mobility values. The isomerically defined structure is essential for achieving the intended balance of electron and hole transport.

Ambient-Temperature Liquid Precursor for Solution Processing

Unlike linear C₂₄ amines that are waxy solids, 2-decyltetradecan-1-amine is a liquid at 20 °C, which eliminates the need for heated solvent handling during polymer synthesis and device ink formulation. This property reduces processing complexity and improves batch-to-batch reproducibility in solution-processed organic electronics manufacturing, where ambient-temperature liquid precursors enable precise volumetric dispensing and consistent dissolution kinetics.

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